molecular formula C20H28O6S B1683147 チアプロスト CAS No. 71116-82-0

チアプロスト

カタログ番号: B1683147
CAS番号: 71116-82-0
分子量: 396.5 g/mol
InChIキー: FYBFDIIAPRHIQS-JRSBLEPXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

チアプロストは、自然発生するプロスタグランジンであるプロスタグランジンF2αの合成類似体です。主に獣医学において黄体溶解作用を持つため、プロゲステロンを産生する卵巣の構造である黄体の退縮を引き起こすことができます。この化合物は、家畜の排卵周期の同期化や動物における分娩(出産)の誘発に役立ちます .

科学的研究の応用

Tiaprost has several scientific research applications, including:

作用機序

チアプロストは、プロスタグランジンF2αの作用を模倣することによりその効果を発揮します。黄体内のプロスタグランジン受容体に結合し、プロゲステロン産生の減少と黄体の退縮につながります。このプロセスは、環状アデノシン一リン酸(cAMP)レベルの低下とプロテインキナーゼC(PKC)の活性化を含む特定のシグナル伝達経路の活性化を介して媒介されます .

類似の化合物との比較

類似の化合物

独自性

チアプロストは、その特定の構造的修飾においてユニークであり、他のプロスタグランジン類似体と比較して安定性と有効性を高めています。そのチオフェン環と特定の立体化学は、その独特の薬理学的プロファイルに貢献し、獣医学において貴重なツールとなっています .

Safety and Hazards

Tiaprost is used for research and development purposes only . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective clothing, gloves, and eye/face protection should be worn when handling Tiaprost .

準備方法

合成経路と反応条件

チアプロストの合成は、入手容易な出発物質から始まるいくつかのステップを含みます。主要なステップには、シクロペンタン環の形成、ヒドロキシル基の導入、チオフェン環の結合が含まれます。反応条件は通常、強酸または強塩基、有機溶媒、および制御された温度の使用を含み、目的の立体化学と収率を確保します .

工業的生産方法

チアプロストの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。プロセスは、費用対効果、収率、および純度のために最適化されています。これには、大型反応器、連続フローシステム、および厳格な品質管理対策の使用が含まれ、最終製品の一貫性と安全性が確保されます .

化学反応の分析

反応の種類

チアプロストは、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はカルボン酸の生成につながる可能性があり、還元はアルコールを生成する可能性があります .

科学研究への応用

チアプロストは、次のようないくつかの科学研究への応用があります。

類似化合物との比較

Similar Compounds

Uniqueness

Tiaprost is unique in its specific structural modifications, which enhance its stability and efficacy compared to other prostaglandin analogues. Its thiophene ring and specific stereochemistry contribute to its distinct pharmacological profile and make it a valuable tool in veterinary medicine .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Tiaprost involves the reaction of prostacyclin analogue with a titanium reagent.", "Starting Materials": [ "Prostacyclin analogue", "Titanium reagent" ], "Reaction": [ "The prostacyclin analogue is reacted with the titanium reagent in anhydrous tetrahydrofuran (THF) at low temperature (-78°C) to form a titanium intermediate.", "The titanium intermediate is then treated with a reducing agent, such as sodium borohydride, to yield Tiaprost.", "The crude product is purified by column chromatography to obtain the pure Tiaprost." ] }

CAS番号

71116-82-0

分子式

C20H28O6S

分子量

396.5 g/mol

IUPAC名

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-4-thiophen-3-yloxybut-1-enyl]cyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C20H28O6S/c21-14(12-26-15-9-10-27-13-15)7-8-17-16(18(22)11-19(17)23)5-3-1-2-4-6-20(24)25/h1,3,7-10,13-14,16-19,21-23H,2,4-6,11-12H2,(H,24,25)/b3-1-,8-7+/t14?,16-,17-,18+,19-/m1/s1

InChIキー

FYBFDIIAPRHIQS-JRSBLEPXSA-N

異性体SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/C(COC2=CSC=C2)O)C/C=C\CCCC(=O)O)O

SMILES

C1C(C(C(C1O)C=CC(COC2=CSC=C2)O)CC=CCCCC(=O)O)O

正規SMILES

C1C(C(C(C1O)C=CC(COC2=CSC=C2)O)CC=CCCCC(=O)O)O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Iliren
tiaprost
tiaprost, (1R-(1alpha(Z),2beta(1E,3R*),3alpha,5alpha))-isomer
tiaprost, (1R-(1alpha(Z),2beta(1E,3S*),3alpha,5alpha))-isome

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tiaprost
Reactant of Route 2
Tiaprost
Reactant of Route 3
Tiaprost
Reactant of Route 4
Tiaprost
Reactant of Route 5
Tiaprost
Reactant of Route 6
Tiaprost
Customer
Q & A

Q1: What is Tiaprost and what is its mechanism of action?

A1: Tiaprost is a synthetic analog of prostaglandin F2α (PGF2α) [, ]. It acts as a potent agonist at prostaglandin F2α receptors, primarily the FP receptor subtype [, ]. Binding to these receptors initiates a cascade of intracellular events, leading to various physiological effects [, ].

Q2: What are the primary downstream effects of Tiaprost binding to its target receptor?

A2: Tiaprost's primary downstream effects stem from its action on smooth muscle cells. In the uterus, it stimulates myometrial contractions, leading to luteolysis, the regression of the corpus luteum [, , , ]. This action disrupts progesterone production, ultimately influencing the estrous cycle in various species, including cows [, , , ] and mares [, ]. It also affects uterine blood flow [].

Q3: How does the stage of the estrous cycle influence Tiaprost's effects on uterine contractility?

A3: Studies show that Tiaprost's effect on uterine contractility varies depending on the stage of the estrous cycle. It exhibits greater efficacy in inducing uterine contractions during diestrus and proestrus compared to estrus in cows []. This suggests a potential interplay between hormonal milieu and Tiaprost's actions.

Q4: What is the molecular formula and weight of Tiaprost?

A4: While the provided abstracts do not explicitly state the molecular formula and weight of Tiaprost, they highlight it as a PGF2α analog [, , ]. A search in chemical databases reveals its molecular formula as C26H40O6S and its molecular weight as 480.66 g/mol.

Q5: Has research investigated longer-acting formulations of Tiaprost?

A5: Yes, research suggests the potential for developing longer-acting formulations of Tiaprost. One study explored the use of a subcutaneous osmotic mini-pump to deliver Tiaprost over a 24-hour period []. While this particular approach did not demonstrate superior efficacy compared to a single injection, it highlights the interest in optimizing Tiaprost's pharmacokinetic profile for sustained release and potentially improved therapeutic outcomes.

Q6: Does the route of administration impact Tiaprost's luteolytic effects?

A6: Research suggests that the route of Tiaprost administration can influence its luteolytic efficacy. A study comparing subcutaneous injection with continuous delivery via a mini-pump found that the single injection was more effective in inducing luteolysis in cows []. This difference highlights the importance of understanding Tiaprost's pharmacokinetic properties and their impact on its biological activity.

Q7: What are the applications of Tiaprost in veterinary medicine?

A7: Tiaprost finds applications in veterinary medicine primarily for its luteolytic properties. Studies demonstrate its efficacy in inducing luteolysis in cows [, , , ], facilitating estrous synchronization protocols [, , ], and addressing reproductive management challenges like ovarian cysts []. It is also used to treat endometritis in cows [, , ] and induce parturition in sows [].

Q8: Are there differences in Tiaprost's efficacy between primiparous and multiparous cows?

A8: Research suggests potential differences in Tiaprost's effects based on parity in cows. While conception rates following an OvSynch protocol (including Tiaprost) were numerically higher in primiparous cows, the difference was not statistically significant []. This observation warrants further investigation to understand any underlying physiological variations influencing Tiaprost's action.

Q9: Can color Doppler sonography be used to monitor Tiaprost's effects during pregnancy?

A9: Yes, color Doppler sonography proves to be a valuable tool for monitoring Tiaprost's effects during pregnancy in mares. A study utilizing color Doppler sonography illustrated its ability to detect changes in embryonic heart rate and uterine blood flow following Tiaprost administration, providing insights into the dynamics of embryonic death [].

Q10: Are there any safety concerns regarding Tiaprost use in animals?

A10: While the provided abstracts don't focus extensively on Tiaprost's safety profile, one study notes potential adverse effects on fertility when combined with Cephapirin for treating endometritis in cows []. This observation underscores the importance of carefully considering potential drug interactions and conducting thorough safety assessments for any therapeutic regimen involving Tiaprost.

Q11: Are there any specific drug delivery strategies being explored to enhance Tiaprost's therapeutic efficacy?

A11: While the provided abstracts primarily focus on traditional administration routes like intramuscular and subcutaneous injections, they highlight the need for exploring longer-acting formulations of Tiaprost []. This suggests a potential area of research focused on optimizing drug delivery systems to achieve sustained release profiles and potentially enhance its therapeutic index.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。